molecular formula C6H14S B156944 Hexane-3-thiol CAS No. 1633-90-5

Hexane-3-thiol

Cat. No. B156944
CAS RN: 1633-90-5
M. Wt: 118.24 g/mol
InChI Key: VOIGMFQJDZTEKW-UHFFFAOYSA-N
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Description

Hexane-3-thiol is a thiol compound, which is a class of organic compounds containing a sulfur-hydrogen (S-H) functional group. Thiols are known for their distinct and often strong odors. Hexane-3-thiol itself is not directly discussed in the provided papers, but related compounds and their properties can give insights into the behavior and characteristics one might expect from hexane-3-thiol.

Synthesis Analysis

The synthesis of thiol-related compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of a hexakis(tetrathiafulvalene) derivative was achieved by reacting the thiolate anion of a reagent with hexakis(bromomethyl)benzene, yielding the product in 89% yield . Similarly, S-nitrosohexane-l-thiol and di-(S-nitroso)hexane-1,6-dithiol were prepared using a reported method by Saville, indicating that specific methods for synthesizing thiol derivatives are well-established . These examples suggest that the synthesis of hexane-3-thiol would likely involve a targeted approach to introduce the thiol group at the third carbon of the hexane chain.

Molecular Structure Analysis

The molecular structure of thiols is critical in determining their physical and chemical properties. For example, the phase separation of binary self-assembled monolayers composed of 1-hexadecanethiol and 3-mercaptopropionic acid was studied, showing the importance of molecular interactions in the formation of these structures . The X-ray crystal structure of a hexakis(tetrathiafulvalene) derivative was reported, which is crucial for understanding the spatial arrangement of atoms within the molecule . These studies highlight the significance of molecular structure analysis in understanding the behavior of thiol compounds.

Chemical Reactions Analysis

Thiol groups are known to participate in various chemical reactions due to their nucleophilic character. The thiolate anion, for example, has been used as a nucleophile in reactions with hexafluorobenzene and other polyfluorinated compounds, leading to the formation of various thiolated products . This reactivity is indicative of the potential chemical reactions that hexane-3-thiol could undergo, such as nucleophilic substitution or addition to unsaturated carbon centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiols are influenced by their molecular structure. The study of binary self-assembled monolayers composed of 1-hexadecanethiol and 3-mercaptopropionic acid revealed the presence of phase-separated domains, which can be attributed to the differing physical properties of the two thiols . The electrochemical properties of thiol-containing compounds, such as the hexakis(tetrathiafulvalene) derivative, were investigated, showing sequential formation of radical cation species . These findings suggest that hexane-3-thiol would exhibit distinct physical and chemical properties, such as a certain solubility behavior, reactivity, and electrochemical characteristics.

Safety And Hazards

Hexane-3-thiol is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

hexane-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIGMFQJDZTEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936813
Record name Hexane-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexane-3-thiol

CAS RN

1633-90-5
Record name (±)-3-Hexanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1633-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexane-3-thiol
Source European Chemicals Agency (ECHA)
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Record name 3-HEXANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
NV Petrova, IV Smolyaninov, NT Berberova - Russian Journal of General …, 2012 - Springer
… to the formation of cis-hex-3-ene-3-thiol, and then the corresponding aliphatic hexane-3-thiol. … With increasing substrate concentration, a mixture of hexane-3-thiol and di(hexan-3-yl)…
Number of citations: 4 link.springer.com
J Polster, P Schieberle - Journal of agricultural and food chemistry, 2015 - ACS Publications
… The mass spectra of the alkane-3-thiols, illustrated by hexane-3-thiol (Figure 3C), also showed strong signals for M + (m/z 118), [M – H 2 S] + (m/z 84), and [M – SH] + . Characteristic …
Number of citations: 46 pubs.acs.org
W Pickenhagen - Flavor Chemistry: Thirty Years of Progress, 1999 - Springer
… of hydrogensulfide to 2-hexenal, a widely occurring compound that is formed through the lipoxygenase catalyzed oxydation of linoleic acid, followed by reduction yields hexane-3-thiol-l-…
Number of citations: 11 link.springer.com
CM Parks, AJHM Meijer, SG Blakey, E Alborzi… - Fuel, 2022 - Elsevier
Density Functional Theory calculations (DFT) are reported on the reactions of hydroperoxides with different classes of sulfur: thiols (RSH), sulfides (RSR) and disulfides (RSSR), all of …
Number of citations: 4 www.sciencedirect.com
RP Schwarzenbach, W Giger, C Schaffner… - … science & technology, 1985 - ACS Publications
… The organic chemicals, ie, 1-bromohexane, 3-bromohexane, hexane-1-thiol, and hexane-3-thiol, were all purchased from Fluka, Buchs, Switzerland, and used as received. The pH …
Number of citations: 93 pubs.acs.org
SL Tseng, TK Yang - Tetrahedron: Asymmetry, 2004 - Elsevier
… The filtrate was concentrated to afford our desired product (3R,4S)-2,5-dimethyl-4-(pyrrolidin-1-yl)hexane-3-thiol (0.37 g, 92%) 11a as a colorless oil; [ α ] D 25 = + 13.7 (c 0.99, CHCl 3 ); …
Number of citations: 43 www.sciencedirect.com
ME Cain, MB Evans, DF Lee - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… 2-Methylbutane-2-thiol and 3-methylhexane-3-thiol were prepared through the thiouronium bromides .I6 2-Methylpropane-2selenol was kindly supplied by Mr. D. …
Number of citations: 12 pubs.rsc.org
SL Tseng, TK Yang - Tetrahedron: Asymmetry, 2005 - Elsevier
… The filtrate was concentrated to afford our desired product (3R,4S)-2,5-dimethyl-4-(pyrrolidin-1-yl)hexane-3-thiol (0.37 g, 92%) 7a as a colorless oil; [ α ] D 25 = + 13.7 (c 0.99, CHCl 3 ); …
Number of citations: 43 www.sciencedirect.com
LR Piloto - 2021
Number of citations: 0
K Brickmann, R Brückner - Chemische Berichte, 1993 - Wiley Online Library
Two pairs of diastereomeric γ1‐(benzyloxy)1‐α1‐(tributylstannyl) sulfides (anti‐ and syn‐13, anti‐ and syn‐30) were prepared, nBuLi induced tin/lithium exchange in each of these …

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